2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide-linked 2-(trifluoromethyl)phenyl group at position 4. The molecular formula is C21H16F3N7O3, with an estimated molecular weight of 471.4 g/mol. The 3-methoxy substituent on the phenyl ring introduces electron-donating effects, while the trifluoromethyl group on the acetamide moiety enhances lipophilicity and metabolic stability, making it distinct among triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-13-6-4-5-12(9-13)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-15-8-3-2-7-14(15)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFOAVJVPNGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazolo-pyrimidine core that is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Triazolo-pyrimidines typically exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, targeting pathways involved in cell proliferation and survival.
- Antimicrobial Activity : The compound has shown promise against a range of bacterial and fungal strains.
- Anticancer Properties : Triazolo-pyrimidines are often investigated for their potential to induce apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 31d | 1–8 | Micrococcus luteus, MRSA, S. aureus, P. aeruginosa |
| 31b | 0.5–4 | A. flavus, C. albicans |
These findings suggest that the compound may possess a broad spectrum of antimicrobial activity comparable to established antibiotics like norfloxacin and fluconazole .
Anticancer Activity
The cytotoxic effects of triazolo-pyrimidine derivatives have been evaluated against various cancer cell lines. For example:
These results indicate that the compound could be a candidate for further development as an anticancer agent.
Case Studies
Several studies have reported on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A derivative exhibiting a trifluoromethyl group was tested against multiple bacterial strains, showing MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives led to apoptosis in cancer cell lines with IC50 values indicating potent activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Insights
Substituent Positional Effects: The 3-methoxyphenyl group in the target compound (vs. 4-methoxyphenyl in ) alters electronic distribution. The para-methoxy group in may enhance resonance stabilization, whereas the meta-substitution in the target compound could disrupt conjugation, affecting reactivity or binding interactions . Trifluoromethyl vs.
Biological Implications: The 2-(trifluoromethyl)phenyl moiety is common in agrochemicals (e.g., oxadixyl in ), suggesting possible pesticidal activity for the target compound . Triazolo-pyrimidinone Core: This scaffold is associated with kinase inhibition or antimicrobial activity in related derivatives (e.g., triaziflam in ).
Synthetic Considerations :
- Synthesis of similar compounds (e.g., ) employs cesium carbonate and DMF for cyclization or coupling reactions, suggesting analogous routes for the target compound .
Q & A
Q. How can researchers optimize the synthesis of this triazolopyrimidine-acetamide derivative to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core followed by functionalization with acetamide and aryl groups. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps .
- Temperature control : Maintaining 60–80°C during triazole ring closure prevents side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates, while recrystallization in ethanol improves final product purity .
Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Triazole formation | DMF, 70°C, 6h | 60–70% |
| 2 | Acetamide coupling | THF, RT, 12h | 75–85% |
| 3 | Final purification | Ethanol recrystallization | >95% purity |
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl phenyl resonance at δ 7.5–8.0 ppm; methoxy group at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolopyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]⁺ expected for C₂₂H₁₇F₃N₆O₃) .
- X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to assess impact on target binding .
- Functional group swaps : Substitute the trifluoromethyl group with cyano or methyl to study hydrophobicity effects .
- Biological assays :
- Kinase inhibition assays (e.g., CDK2/4/6) quantify IC₅₀ values .
- Cellular apoptosis assays (flow cytometry) link structural features to cytotoxicity .
Data Contradiction Example :
If a 3-fluorophenyl analog shows higher potency than the 3-methoxyphenyl variant, investigate electronic effects via DFT calculations .
Q. What strategies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?
Methodological Answer:
- Meta-analysis : Compare published IC₅₀ values for analogs (e.g., 2-(3-aryl)-triazolopyrimidines) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Molecular docking : Use software like AutoDock Vina to model binding modes and explain discrepancies (e.g., steric clashes in bulky substituents) .
Q. How can in silico methods predict metabolic stability and toxicity for this compound?
Methodological Answer:
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition .
- Metabolite identification : Use GLORYx to simulate phase I/II metabolism (e.g., demethylation of the methoxy group) .
- Toxicity screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., triazole ring liability) .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Q. What analytical workflows validate purity in batches with synthetic byproducts?
Methodological Answer:
- HPLC-MS : Gradient elution (C18 column, 0.1% formic acid/acetonitrile) separates impurities .
- NMR spiking : Add authentic reference standard to confirm peak identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
